![molecular formula C27H34N2O6 B133996 (4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline CAS No. 334999-53-0](/img/structure/B133996.png)

(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline

説明

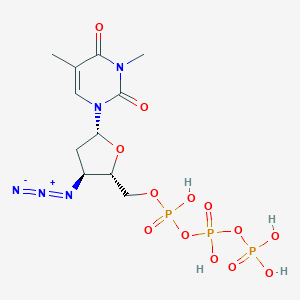

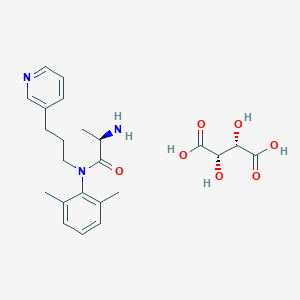

(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Receptor Agonist Activity

Studies on compounds like MKC-242, a 5-HT1A receptor agonist, suggest potential applications in understanding and modulating serotonin receptors, which are crucial in various neurological processes and disorders. MKC-242 has been shown to produce antidepressant-like effects in mice, indicating the role of postsynaptic 5-HT1A receptors in antidepressant effects (Matsuda et al., 1995). This suggests that similar compounds could be used to explore serotonin's role in mood regulation and potentially develop new therapeutic agents for depression.

Microtubule Assembly Inhibition

Benzodioxole derivatives, such as J2581, have been studied for their ability to inhibit microtubule formation in the ovaries of Drosophila melanogaster, indicating potential applications in studying cell division and development processes. The inhibition of vitellogenin uptake and microtubule formation suggests that similar compounds could serve as tools in cellular biology to investigate the mechanisms of cell division and development, as well as potential chemosterilants (Ballarino et al., 1991).

Modulation of GABA Receptors

Compounds that modulate GABA receptors, like the benzodioxan derivative MKC-242, could be valuable in researching the GABAergic system's role in anxiety, sleep disorders, and epilepsy. The selective agonist activity at rat central serotonin1A receptors by similar compounds underscores their potential in neuroscience research to understand the intricate balance of neurotransmitters in various brain functions and disorders (Matsuda et al., 1995).

Imaging and Radiotracer Development

The development of radiotracers for imaging GABAA and GABAB benzodiazepine receptors, as explored with quinolines and dihydropyridines, highlights the potential of complex molecules in creating diagnostic tools. These radiotracers can help visualize and quantify receptor sites, aiding in the research of neurological conditions and the development of targeted therapies (Moran et al., 2012).

Vasodilator Effects

The study of compounds like BAY 60-2770, a soluble guanylyl cyclase activator, provides insights into the regulation of vascular tone and the potential therapeutic applications in cardiovascular diseases. Understanding how these compounds induce vasodilation can help in developing new treatments for hypertension and other vascular disorders (Pankey et al., 2011).

特性

IUPAC Name |

(2S,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-[3,3-dimethylbutanoyl-[(3-methoxyphenyl)methyl]amino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)13-25(30)29(15-18-6-5-7-21(10-18)33-4)20-12-22(26(31)32)28(16-20)14-19-8-9-23-24(11-19)35-17-34-23/h5-11,20,22H,12-17H2,1-4H3,(H,31,32)/t20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZCVUBJYKQGOQ-UNMCSNQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608917 | |

| Record name | (4S)-1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{(3,3-dimethylbutanoyl)[(3-methoxyphenyl)methyl]amino}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[3,3-dimethylbutanoyl-[(3-methoxyphenyl)methyl]amino]pyrrolidine-2-carboxylic acid | |

CAS RN |

334999-53-0 | |

| Record name | (4S)-1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{(3,3-dimethylbutanoyl)[(3-methoxyphenyl)methyl]amino}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

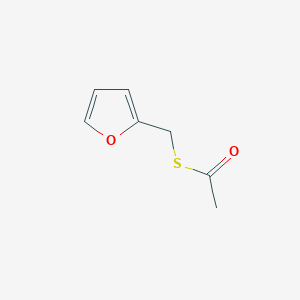

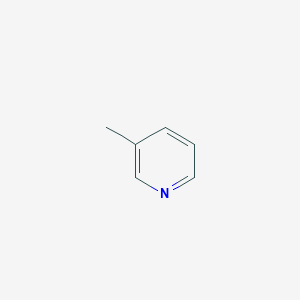

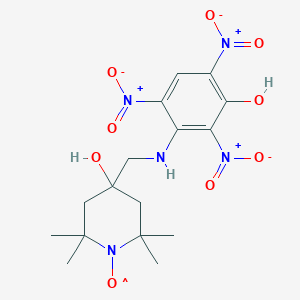

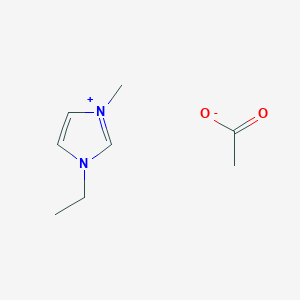

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

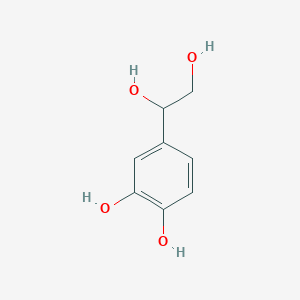

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)